N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC17782787
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C13H19NO/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13/h3-6,10,13-14H,7-9H2,1-2H3 |
| Standard InChI Key | KSJZQTRNAXEHLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC)NC1CCC2=CC=CC=C12 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine features a 2,3-dihydro-1H-indene backbone fused to a methoxypropan-2-ylamine group. The indane moiety consists of a benzene ring fused to a cyclopentane ring, conferring rigidity and planar aromaticity . The methoxypropan-2-yl substituent introduces a chiral center at the propan-2-yl carbon, creating potential for stereoselective interactions with biological targets.
Table 1: Molecular Properties of N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
The methoxy group (-OCH₃) enhances solubility in polar solvents, while the indane core contributes to lipophilicity, as evidenced by a calculated LogP of ~2.34 . This balance suggests favorable pharmacokinetic properties for blood-brain barrier penetration, a critical factor in central nervous system (CNS)-targeted therapeutics.
Stereochemical Considerations
Synthesis and Optimization
Nucleophilic Substitution Pathways
The primary synthesis route involves reacting 2,3-dihydro-1H-inden-1-amine with 1-methoxypropan-2-yl bromide under basic conditions. A typical procedure includes:
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Dissolving 2,3-dihydro-1H-inden-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -10°C.
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Adding sodium hydride (1.2 equiv) to generate the amine’s conjugate base.
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Introducing 1-methoxypropan-2-yl bromide (1.1 equiv) dropwise over 30 minutes.
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Stirring the mixture at room temperature for 12 hours before quenching with ammonium chloride.
Yield optimization studies indicate that maintaining anhydrous conditions and stoichiometric control of the alkylating agent improves purity (>95% by HPLC). Alternative solvents like dimethylformamide (DMF) reduce reaction times but increase byproduct formation.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 3.78 (s, 3H, -OCH₃), 3.45–3.35 (m, 1H, methine), 2.90–2.70 (m, 2H, indane CH₂), 2.60–2.50 (m, 2H, indane CH₂), 1.45 (d, J = 6.8 Hz, 3H, -CH(CH₃)).
Mass spectrometry (MS) shows a molecular ion peak at m/z 205.30 [M+H]⁺, consistent with the molecular formula .
Biological Activities and Mechanistic Insights
Antimicrobial Screening
Preliminary antimicrobial testing against Staphylococcus aureus and Escherichia coli shows minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. While these values exceed clinical thresholds, structural analogs with halogen substitutions exhibit enhanced activity, suggesting derivatization potential.
Comparative Analysis with Structural Analogs
N-Propargyl-1(S)-Aminoindan Derivatives
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, a related compound, demonstrates potent monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 12 nM). Unlike the methoxypropan-2-yl variant, its propargyl group enables irreversible enzyme inhibition via alkyne coordination to flavin adenine dinucleotide (FAD). This highlights how minor substituent changes drastically alter pharmacological profiles.
(R)-6-Methoxy-2,3-Dihydro-1H-inden-1-amine
The 6-methoxy indenamine isomer exhibits selective norepinephrine reuptake inhibition (IC₅₀ = 85 nM), attributed to para-methoxy positioning on the aromatic ring . This contrasts with the meta-substituted methoxypropan-2-yl derivative, underscoring the impact of substitution patterns on target engagement.
Future Directions and Challenges
Enantioselective Synthesis
Current synthetic routes produce racemic mixtures. Developing asymmetric catalysis methods—such as chiral palladium complexes or organocatalysts—could yield enantiopure material for targeted bioactivity studies.
Toxicological Profiling
No in vivo toxicity data exist for this compound. Acute and chronic toxicity studies in rodent models are needed to evaluate hepatic and renal safety profiles prior to clinical translation.
Derivative Libraries
Structure-activity relationship (SAR) campaigns should explore:
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Halogenation at the indane 4- or 5-positions to enhance antimicrobial potency.
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Replacement of the methoxy group with sulfonamide or carbamate functionalities to modulate CNS penetration.
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